molecular formula C14H16N2O4 B11732810 (E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid

(E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid

Cat. No.: B11732810
M. Wt: 276.29 g/mol
InChI Key: WZQOWDIGATYPRQ-VOTSOKGWSA-N
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Description

(E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid is an organic compound with a complex structure that includes an isobutyrylamino group, an anilino group, and a butenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid typically involves multiple steps:

    Formation of the Anilino Intermediate: The initial step involves the reaction of aniline with isobutyryl chloride to form 3-(isobutyrylamino)aniline. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

    Coupling with Butenoic Acid Derivative: The next step involves coupling the 3-(isobutyrylamino)aniline with a suitable butenoic acid derivative. This can be achieved through a condensation reaction, often facilitated by a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired this compound.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing large-scale purification techniques such as industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.

    Substitution: The anilino group can participate in electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

(E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of (E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid: Lacks the (E)-configuration, which may affect its reactivity and biological activity.

    4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid methyl ester: A methyl ester derivative that may have different solubility and reactivity properties.

Uniqueness

(E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid is unique due to its specific configuration and functional groups, which confer distinct chemical and biological properties. Its (E)-configuration may influence its interaction with biological targets and its reactivity in chemical reactions.

Properties

Molecular Formula

C14H16N2O4

Molecular Weight

276.29 g/mol

IUPAC Name

(E)-4-[3-(2-methylpropanoylamino)anilino]-4-oxobut-2-enoic acid

InChI

InChI=1S/C14H16N2O4/c1-9(2)14(20)16-11-5-3-4-10(8-11)15-12(17)6-7-13(18)19/h3-9H,1-2H3,(H,15,17)(H,16,20)(H,18,19)/b7-6+

InChI Key

WZQOWDIGATYPRQ-VOTSOKGWSA-N

Isomeric SMILES

CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)/C=C/C(=O)O

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C=CC(=O)O

Origin of Product

United States

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